molecular formula C24H27N3O3S B2913171 2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-81-7

2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2913171
CAS No.: 897621-81-7
M. Wt: 437.56
InChI Key: AXFLZYOOBFXUTC-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly as a potential modulator of the sigma-1 receptor ( source ). Its molecular architecture combines a naphthalene-based acetamide moiety, a structural feature present in known sigma-1 receptor ligands, with a phenylpiperazine unit linked via a sulfonyl ethyl bridge. This design incorporates key pharmacophoric elements associated with binding to G-protein coupled receptors (GPCRs) and other central nervous system targets ( source ). The presence of the sulfonamide group is a critical functional handle that can influence the compound's physicochemical properties, such as membrane permeability and aqueous solubility, which are essential parameters in drug discovery ( source ). Consequently, this compound serves as a valuable chemical probe for investigating signal transduction pathways and for high-throughput screening campaigns aimed at identifying novel therapeutics for neurological disorders, including neuropathic pain and neurodegenerative diseases. Its primary research utility lies in exploring structure-activity relationships (SAR) to optimize affinity and selectivity for specific protein targets within the central nervous system.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-24(19-21-9-6-8-20-7-4-5-12-23(20)21)25-13-18-31(29,30)27-16-14-26(15-17-27)22-10-2-1-3-11-22/h1-12H,13-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFLZYOOBFXUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N2O2S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a naphthalene ring, a piperazine moiety, and an acetamide functional group, which are critical for its biological interactions.

Anticonvulsant Activity

Recent studies have shown that derivatives of the compound exhibit significant anticonvulsant activity. For instance, an evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy. The study utilized the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) tests to assess anticonvulsant properties. Notably, several compounds displayed protective effects against seizures at varying doses, indicating a promising therapeutic potential for epilepsy treatment .

Binding Affinity Studies

Binding affinity studies have revealed that modifications to the piperazine and naphthalene moieties significantly influence the compound's interaction with dopamine receptors. For example, compounds with specific substitutions showed high binding affinities for D2 and D3 receptors, with Ki values in the low nanomolar range (e.g., K_i for D2 = 5.22 nM, K_i for D3 = 1.27 nM). Such interactions suggest that these compounds may have applications in treating disorders linked to dopaminergic signaling, including schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bulky hydrophobic groups enhances binding affinity and selectivity for dopamine receptors. For instance, compounds with a 4-substituted piperazine ring demonstrated favorable interactions with both D2 and D3 receptors compared to their less substituted counterparts .

Toxicity Profile

Toxicological assessments have shown that many derivatives exhibit low acute neurological toxicity in rodent models, which is crucial for their development as safe therapeutic agents. The rotarod test was employed to evaluate motor coordination and potential neurotoxicity .

Study 1: Anticonvulsant Efficacy

A study conducted on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated their anticonvulsant activity using the MES model. The results indicated that certain compounds provided significant seizure protection at doses of 100 mg/kg and 300 mg/kg, particularly those with higher lipophilicity .

Compound IDDose (mg/kg)MES ProtectionTime Point
14100Yes0.5 h
20300Yes4 h
24100Yes0.5 h

Study 2: Dopamine Receptor Binding

In another investigation focusing on receptor binding profiles, selected compounds were assessed for their affinity towards dopamine receptors. The findings suggested that structural modifications led to enhanced selectivity for D3 over D2 receptors, which could be beneficial in developing treatments targeting specific dopaminergic pathways .

Compound IDK_i (D2) nMK_i (D3) nMD2/D3 Ratio
1457.71.2147.7
20a7.082.652.67

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorophenyl Analogs : The introduction of fluorine atoms (e.g., in ) increases electronegativity and metabolic stability, which enhances receptor binding affinity. However, excessive fluorination may reduce solubility .
  • Methoxyphenyl-Piperazine Derivatives : The methoxy group (e.g., in ) improves π-π stacking with aromatic residues in receptor pockets, as seen in antipsychotic drug design.
  • Imidazole-Thioether Hybrids : Compounds like leverage the imidazole ring’s ability to coordinate metal ions or participate in hydrogen bonding, which is advantageous in enzyme inhibition .
  • Sulfonyl-Piperazine Motif : This group (common in ) facilitates interactions with sulfhydryl or amine groups in target proteins, often seen in kinase inhibitors or GPCR modulators.

Pharmacological Comparison

  • CNS Targets: Piperazine-containing analogs (e.g., ) are frequently explored for dopamine D2/5-HT1A receptor modulation. Fluorophenyl variants may exhibit reduced off-target effects compared to non-halogenated compounds .
  • Anti-inflammatory Potential: Naphthalene-acetamide derivatives (e.g., ) have been investigated for COX-2 inhibition, though toxicity remains a challenge .
  • Antimicrobial Activity : Imidazole-thioether analogs (e.g., ) show promise against fungal pathogens, but their sulfonyl counterparts lack comparable data .

Physicochemical Properties

  • Lipophilicity : Naphthalene derivatives generally exhibit higher logP values (>3), favoring membrane permeability but risking solubility issues. Methoxy groups (e.g., ) mitigate this by introducing polar surfaces.
  • Metabolic Stability : Sulfonyl-piperazine linkages resist oxidative metabolism, extending half-life in vivo .

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